molecular formula C13H26O5Si B14342034 Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester CAS No. 93090-93-8

Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester

Cat. No.: B14342034
CAS No.: 93090-93-8
M. Wt: 290.43 g/mol
InChI Key: OSICGBGEFPEZBD-UHFFFAOYSA-N
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Description

Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is a chemical compound with the molecular formula C13H26O5Si. It is an ester derivative of octanedioic acid, also known as suberic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester typically involves the esterification of octanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include:

    Esterification: Octanedioic acid is reacted with methanol in the presence of sulfuric acid or another strong acid as a catalyst.

    Silylation: The resulting dimethyl ester is then treated with trimethylsilyl chloride in the presence of a base such as pyridine to introduce the trimethylsilyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Octanedioic acid.

    Reduction: Octanediol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding ester and silyl group interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester exerts its effects involves the interaction of its ester and silyl groups with various molecular targets. The ester groups can undergo hydrolysis to release octanedioic acid, which can participate in metabolic pathways. The trimethylsilyl group can enhance the stability and lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Octanedioic acid, dimethyl ester: Lacks the trimethylsilyl group, making it less lipophilic and stable.

    Octanedioic acid, 3-methyl-, dimethyl ester: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and physical properties.

Uniqueness

Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

CAS No.

93090-93-8

Molecular Formula

C13H26O5Si

Molecular Weight

290.43 g/mol

IUPAC Name

dimethyl 3-trimethylsilyloxyoctanedioate

InChI

InChI=1S/C13H26O5Si/c1-16-12(14)9-7-6-8-11(10-13(15)17-2)18-19(3,4)5/h11H,6-10H2,1-5H3

InChI Key

OSICGBGEFPEZBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(CC(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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